molecular formula C14H17ClN2O3S B4394199 N-allyl-4-chloro-3-(1-pyrrolidinylsulfonyl)benzamide

N-allyl-4-chloro-3-(1-pyrrolidinylsulfonyl)benzamide

Cat. No. B4394199
M. Wt: 328.8 g/mol
InChI Key: CPKWJBYJOGTSJM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-allyl-4-chloro-3-(1-pyrrolidinylsulfonyl)benzamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. It belongs to the class of sulfonamide compounds and has been found to exhibit promising biological activities.

Mechanism of Action

The mechanism of action of N-allyl-4-chloro-3-(1-pyrrolidinylsulfonyl)benzamide involves inhibition of the enzyme cyclooxygenase (COX), which is responsible for the production of prostaglandins. By inhibiting COX, the compound reduces inflammation, pain, and fever. It also disrupts the cell membrane of microorganisms, leading to their death.
Biochemical and Physiological Effects
N-allyl-4-chloro-3-(1-pyrrolidinylsulfonyl)benzamide has been found to exhibit several biochemical and physiological effects. It reduces the production of inflammatory cytokines such as interleukin-1β and tumor necrosis factor-α. It also decreases the levels of reactive oxygen species, which are known to contribute to inflammation and tissue damage. Additionally, it increases the levels of endogenous antioxidants such as glutathione, which protect cells from oxidative stress.

Advantages and Limitations for Lab Experiments

One of the major advantages of N-allyl-4-chloro-3-(1-pyrrolidinylsulfonyl)benzamide is its broad-spectrum antimicrobial activity. It has been found to be effective against both Gram-positive and Gram-negative bacteria, as well as several fungal strains. Another advantage is its potent anti-inflammatory and analgesic activities, which make it a potential candidate for the treatment of inflammatory disorders such as arthritis.
However, one of the limitations of this compound is its low solubility in water, which can make it difficult to administer in certain experimental settings. Additionally, its potential toxicity and side effects need to be thoroughly investigated before it can be considered for clinical use.

Future Directions

There are several future directions for research on N-allyl-4-chloro-3-(1-pyrrolidinylsulfonyl)benzamide. One area of interest is its potential use as a therapeutic agent for inflammatory disorders such as arthritis. Further studies are needed to investigate its efficacy and safety in animal models and clinical trials.
Another potential application is its use as an antimicrobial agent. Research is needed to determine its mechanism of action against microorganisms and to evaluate its effectiveness in vivo.
Finally, there is a need to investigate the potential of N-allyl-4-chloro-3-(1-pyrrolidinylsulfonyl)benzamide as a lead compound for the development of new drugs with improved pharmacological properties. This could involve the synthesis of analogs with enhanced solubility, potency, and selectivity.

Scientific Research Applications

N-allyl-4-chloro-3-(1-pyrrolidinylsulfonyl)benzamide has been extensively studied for its potential therapeutic applications. It has been found to exhibit significant anti-inflammatory, analgesic, and antipyretic activities. It has also been shown to possess potent antimicrobial properties against a variety of bacterial and fungal strains.

properties

IUPAC Name

4-chloro-N-prop-2-enyl-3-pyrrolidin-1-ylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17ClN2O3S/c1-2-7-16-14(18)11-5-6-12(15)13(10-11)21(19,20)17-8-3-4-9-17/h2,5-6,10H,1,3-4,7-9H2,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPKWJBYJOGTSJM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCNC(=O)C1=CC(=C(C=C1)Cl)S(=O)(=O)N2CCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-chloro-N-prop-2-enyl-3-pyrrolidin-1-ylsulfonylbenzamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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